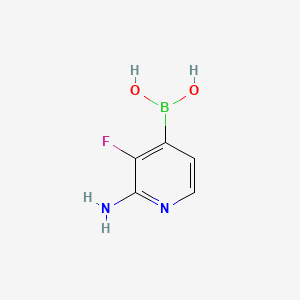
(2-Amino-3-fluoropyridin-4-YL)boronic acid
説明
Synthesis Analysis
The synthesis of boronic acid derivatives is a topic of significant interest due to their utility in various chemical reactions and potential pharmaceutical applications. Paper details the synthesis of amino-3-fluorophenyl boronic acid, which is achieved through a multi-step process starting from 4-bromo-2-fluoroaniline. The process involves protecting the amine group, performing a lithium-bromine exchange, adding trimethyl borate, and finally acidic hydrolysis to yield the boronic acid with a 47% yield. This compound is particularly useful for constructing glucose sensing materials due to its pendant amine group, which allows for easy attachment to polymers.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and binding properties. The X-ray crystal structure of the synthesized amino-3-fluorophenyl boronic acid reported in paper provides insights into its molecular geometry. The relatively low pKa value of 7.8 when acetylated indicates that this compound can operate at physiological pH, which is advantageous for biological applications such as glucose sensing.
Chemical Reactions Analysis
Boronic acids are versatile reagents in organic synthesis. As mentioned in paper , they are widely used in Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, Diels-Alder reactions, and several other synthetic applications. The presence of a fluorine atom and an amino group in the boronic acid derivative can influence the reactivity and selectivity of these reactions, making the compound synthesized in paper a valuable addition to the repertoire of boronic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. The amino-3-fluorophenyl boronic acid described in paper has a pKa value that allows it to be active in a biological environment. The compound's ability to form stable complexes with diols and its reactivity in cross-coupling reactions are essential characteristics that stem from its boronic acid moiety and the fluorine substitution on the aromatic ring.
Case Studies
While the provided papers do not detail specific case studies, the application of amino-3-fluorophenyl boronic acid in the construction of glucose sensing materials, as mentioned in paper , serves as a relevant example of its practical use. The compound's ability to attach to polymers and operate at physiological pH makes it a promising candidate for the development of biomedical devices.
科学的研究の応用
Synthesis and Crystal Structure
- Synthesis Techniques : This compound is synthesized from 4-bromo-2-fluoroaniline, undergoing processes like lithium-bromine exchange and acidic hydrolysis. This method yields compounds useful in glucose sensing materials operating at physiological pH (Das et al., 2003).
Molecular Interactions and Structure
- Interactions with Biological Molecules : Boron-containing compounds like (2-Amino-3-fluoropyridin-4-yl)boronic acid derivatives interact with organic compounds and biological molecules, making them suitable for pharmaceutical and biological applications (Hernández-Negrete et al., 2021).
Chemical Reactions and Transformations
- Suzuki Cross-Coupling Reactions : These derivatives are utilized in Suzuki cross-coupling reactions, which are significant for creating various chemical structures, including 3,5-disubstituted 2-fluoropyridines and 2-pyridones (Sutherland & Gallagher, 2003).
Boronic Acid Applications
- Biomaterials and Sensing Applications : Boronic acids bind with biologically relevant diols, making them useful in preparing hydrogels with dynamic or responsive behavior. They are pivotal in the development of sensing materials (Brooks et al., 2018).
- Sensing and Therapeutics : The interaction of boronic acids with diols and Lewis bases leads to their application in sensing, biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).
Electropolymerization and Material Synthesis
- Advanced Affinity Transducers : Boronate-substituted polyanilines, synthesized through electropolymerization, act as affinity transducers, responding to polyols like saccharides according to a self-doping mechanism. This comprises a novel detection principle for reagentless affinity sensors (Nikitina et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(2-amino-3-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCPDXQDKCPNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-fluoropyridin-4-YL)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




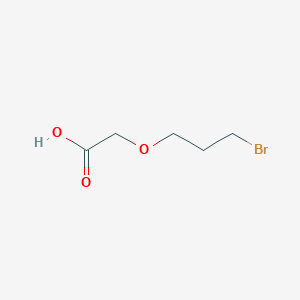
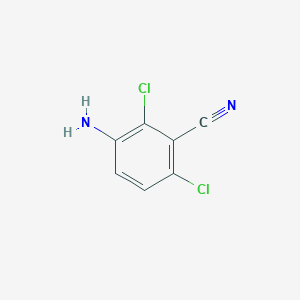


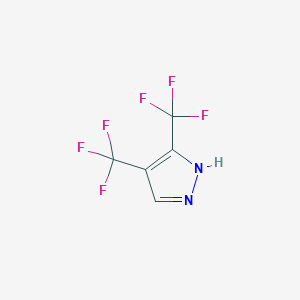
![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)
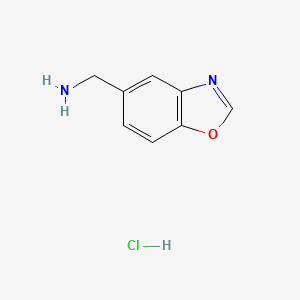
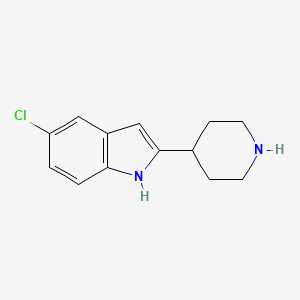
![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)
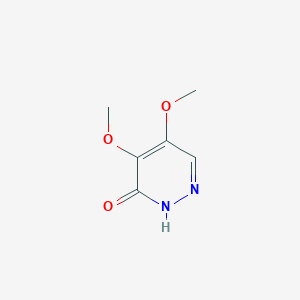
![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)
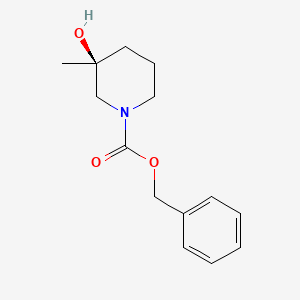
![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)